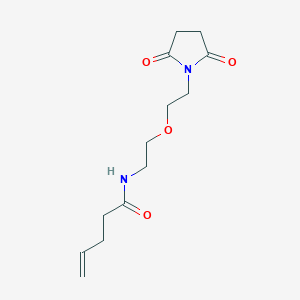

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pent-4-enamide

Description

Properties

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]pent-4-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c1-2-3-4-11(16)14-7-9-19-10-8-15-12(17)5-6-13(15)18/h2H,1,3-10H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSSVSCJBRYWLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCCOCCN1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pent-4-enamide typically involves multiple steps. One common method starts with the preparation of 2,5-dioxopyrrolidin-1-yl derivatives, which are then reacted with ethoxyethyl intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while maintaining stringent reaction conditions to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pent-4-enamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts like piperidine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Piperidine as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pent-4-enamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pent-4-enamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pent-4-enamide with three structurally related compounds, focusing on synthesis, reactivity, and functional applications.

Bis(2-(2-(2-(3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)ethyl) C60–malonate 6

Structure : Contains a 2,5-dioxopyrrolidin-1-yl group linked to a C60 fullerene via a polyether chain.

Key Differences :

- The terminal group is a fullerene (C60) instead of a pent-4-enamide, enabling applications in photodynamic therapy and nanomaterials .

- The extended polyether chain increases hydrophilicity and steric bulk compared to the shorter ethoxyethyl linker in the target compound.

Reactivity : The succinimide group reacts with amines, similar to the target compound, but the fullerene core adds unique photochemical properties (e.g., singlet oxygen generation).

Applications : Fullerene-based drug carriers, photovoltaic materials .

4-Oxo-4-pyrrolidin-1-yl-but-2-enoic Acid Derivatives

Structure: Features a pyrrolidin-1-yl group conjugated to a but-2-enoic acid backbone, with triazine and dimethylamino-phenyl substituents . Key Differences:

- The pyrrolidin-1-yl group lacks the electrophilic succinimide core, reducing reactivity toward nucleophiles.

- The triazine and aromatic substituents enhance π-π stacking and hydrogen-bonding interactions, making it suitable for coordination chemistry or as a ligand in metal-organic frameworks. Reactivity: The enoic acid group enables metal coordination, while the dimethylamino groups act as electron donors. Applications: Catalysis, supramolecular chemistry .

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide

Structure: Combines a 2,5-dioxopyrrolidin-1-yl group with a chromeno-pyridine heterocycle . Key Differences:

- The chromeno-pyridine system introduces rigidity and aromaticity, enhancing binding to biological targets (e.g., kinases) compared to the flexible pent-4-enamide group.

- The benzamide linker replaces the ethoxyethyl chain, reducing solubility in aqueous media. Reactivity: The succinimide reacts with lysine residues in proteins, while the chromeno-pyridine moiety may intercalate DNA or inhibit enzymes. Applications: Anticancer agents, kinase inhibitors .

Data Table: Comparative Properties

Research Findings and Trends

- Reactivity: Succinimide-containing compounds (target compound and chromeno-pyridine benzamide) show superior stability in amine-rich environments compared to non-succinimide analogs .

- Solubility : Ethoxyethyl/polyether linkers enhance solubility in polar solvents, critical for biomedical applications .

- Functional Versatility: Terminal alkenes (target compound) enable orthogonal reactivity (e.g., thiol-ene), whereas fullerenes (C60–malonate 6) or aromatic systems (chromeno-pyridine) offer specialized electronic properties .

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pent-4-enamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, particularly focusing on its anticonvulsant and antinociceptive effects, as well as its synthesis and structure-activity relationships.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant properties of compounds derived from the 2,5-dioxopyrrolidine structure. For instance, a related compound demonstrated significant efficacy in various seizure models, including:

- Maximal Electroshock (MES) Test : ED50 = 23.7 mg/kg

- Pentylenetetrazole (PTZ)-induced Seizures : ED50 = 59.4 mg/kg

- 6 Hz (32 mA) Seizures : ED50 = 22.4 mg/kg

These results suggest that the compound may act through multiple mechanisms, potentially involving sodium/calcium current inhibition and TRPV1 receptor antagonism, which are crucial for managing seizure disorders .

Antinociceptive Activity

The compound also exhibits antinociceptive properties, making it a candidate for pain management therapies. Its effectiveness was assessed using the formalin-induced tonic pain model, where it demonstrated significant pain-relieving effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Dioxopyrrolidine Core | Essential for anticonvulsant and antinociceptive effects |

| Ethoxy Linkage | Enhances solubility and bioavailability |

| Pent-4-enamide Chain | Influences receptor binding affinity |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that enable the formation of the dioxopyrrolidine core and subsequent modifications to achieve the desired functional groups.

Case Studies

A notable study evaluated the pharmacokinetics and safety profile of related compounds in preclinical models. The findings indicated favorable absorption and distribution characteristics with minimal toxicity at therapeutic doses. The safety profile was assessed using rotarod tests to evaluate motor coordination in mice .

Q & A

Q. What synthetic strategies are recommended for preparing N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pent-4-enamide, and how can reaction efficiency be optimized?

A multistep approach is typically employed, starting with functionalization of the pyrrolidinone core followed by coupling with the pent-4-enamide moiety via amidation or nucleophilic substitution. To quantify reaction efficiency, use metrics such as yield, purity (≥98% as per analytical standards), and reaction time. Statistical experimental design (e.g., factorial design) can identify critical parameters like temperature, solvent polarity, and catalyst loading to optimize conditions . Computational reaction path searches based on quantum chemical calculations may further streamline synthesis by predicting feasible intermediates and transition states .

Q. What analytical techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

Key techniques include:

- NMR : Confirm regiochemistry of the pyrrolidinone and enamide groups.

- UV/Vis : Verify conjugation (λmax ~255 nm, similar to related pyrrolidinone derivatives) .

- Mass Spectrometry : Validate molecular weight and fragmentation patterns. Discrepancies in spectral data (e.g., unexpected peaks in NMR) should be addressed by repeating experiments under controlled conditions, cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts), and verifying synthetic intermediates .

Advanced Research Questions

Q. How can reaction engineering principles improve scalability for this compound while maintaining stereochemical integrity?

Membrane separation technologies or continuous-flow reactors may enhance scalability by minimizing side reactions (e.g., hydrolysis of the enamide group). Reaction fundamentals, such as kinetic profiling under varying temperatures and pressures, are critical for reactor design. Computational fluid dynamics (CFD) simulations can model mass transfer limitations in heterogeneous systems .

Q. What methodologies are effective in resolving contradictory data between theoretical predictions and experimental outcomes for this compound’s reactivity?

Contradictions often arise from unaccounted solvent effects or competing reaction pathways. Use a hybrid approach:

Q. How can the pyrrolidinone moiety’s electronic properties be exploited to design derivatives with tailored bioactivity?

Systematic structure-activity relationship (SAR) studies are recommended:

- Modify the 2,5-dioxopyrrolidin-1-yl group’s substituents to alter electron density.

- Use in silico docking simulations to predict binding affinity with biological targets (e.g., enzymes with nucleophilic active sites) .

- Validate predictions via enzymatic assays and correlate results with Hammett σ constants or frontier molecular orbital (FMO) analysis .

Methodological Considerations

Q. What safety protocols are critical when handling this compound, given its structural analogs’ toxicity profiles?

Q. How can researchers validate the stability of this compound under long-term storage conditions?

Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) coupled with HPLC monitoring can assess degradation pathways. For long-term storage (-20°C), use inert atmospheres (argon) and desiccants to prevent hydrolysis of the enamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.